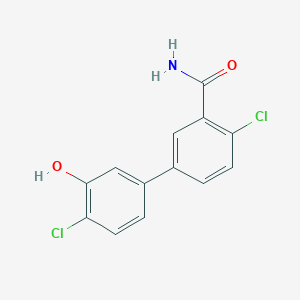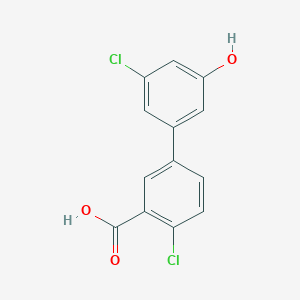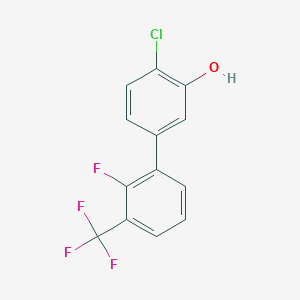
3-Chloro-5-(4-trifluoromethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-trifluoromethoxyphenyl)phenol, or 3-Cl-5-TFMP, is a halogenated phenolic compound that has been widely used in scientific research and in the production of various industrial and consumer products. It is a white crystalline solid that is soluble in organic solvents. 3-Cl-5-TFMP has a wide range of applications in organic synthesis, as a catalyst, and as a reagent for the synthesis of organic compounds. It is also used in the production of pharmaceuticals, dyes, and other chemicals.
Aplicaciones Científicas De Investigación
3-Cl-5-TFMP has been used extensively in scientific research, particularly in the fields of organic synthesis, catalysis, and drug discovery. It has been used as a reagent in the synthesis of various organic compounds, such as esters, amides, and nitriles. It has also been used as a catalyst for a variety of reactions, such as the Knoevenagel condensation, the Diels-Alder reaction, and the Heck reaction. In addition, 3-Cl-5-TFMP has been used in the development of new drugs, such as the anti-HIV drug nevirapine and the anti-cancer drug tamoxifen.
Mecanismo De Acción
The mechanism of action of 3-Cl-5-TFMP is not fully understood. However, it is believed to act as an electron-withdrawing group, which increases the reactivity of the molecule and facilitates the formation of reactive intermediates. It is also believed to act as a nucleophile, which can react with electrophiles to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-5-TFMP are not well understood. However, it has been shown to have some effects on the metabolism of certain enzymes and proteins, as well as on the expression of certain genes. In addition, it has been shown to have some antioxidant activity, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Cl-5-TFMP in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of reactions. However, it is important to note that 3-Cl-5-TFMP is a relatively strong oxidizing agent and can be hazardous if not handled properly. It is also important to note that it can react with certain compounds, such as amines and alcohols, which can lead to unwanted side reactions.
Direcciones Futuras
The potential applications of 3-Cl-5-TFMP are vast and are still being explored. Some of the potential future directions include the development of new synthetic methods for the synthesis of organic compounds, the use of 3-Cl-5-TFMP as a catalyst for the synthesis of pharmaceuticals, and the development of new drugs and treatments. In addition, 3-Cl-5-TFMP could be used to study the biochemical and physiological effects of certain compounds and to develop new methods for the detection and quantification of certain compounds. Finally, 3-Cl-5-TFMP could be used to study the mechanisms of action of certain drugs and to develop new drugs for the treatment of various diseases.
Métodos De Síntesis
3-Cl-5-TFMP is produced by the bromination of 4-trifluoromethoxyphenol with bromine in the presence of a catalyst. The reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of 90-100°C. The reaction is complete after about 2 hours, and the product is isolated by filtration. The product is then purified by recrystallization from ethyl acetate or methanol.
Propiedades
IUPAC Name |
3-chloro-5-[4-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMOOVEBQOMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686154 |
Source


|
| Record name | 5-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261866-99-2 |
Source


|
| Record name | 5-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)









